Diatrizoic acid dihydrate

Catalog No.
S525884
CAS No.
50978-11-5
M.F
C11H13I3N2O6
M. Wt
649.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diatrizoic acid dihydrate

CAS Number

50978-11-5

Product Name

Diatrizoic acid dihydrate

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate

Molecular Formula

C11H13I3N2O6

Molecular Weight

649.94 g/mol

InChI

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2

InChI Key

JHQKUXXJPHSPOL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O

Solubility

VERY SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN DIMETHYLFORMAMIDE, ALKALI HYDROXIDE SOLUTIONS
In water, 5.0X10+5 mg/L at 25 °C
1.07e-01 g/L

Synonyms

Diatrizoic Acid Dihydrate; Amidotrizoic Acid Dihydrate;

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O

Description

The exact mass of the compound Diatrizoic acid dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmaceutical Research and Development

Diatrizoic acid dihydrate serves as a pharmaceutical secondary standard []. Due to its high purity and consistent quality, it plays a vital role in drug development and testing []. Researchers utilize it to:

  • Calibrate analytical instruments: This ensures the accuracy of measurements taken during drug development [].
  • Validate analytical methods: Diatrizoic acid dihydrate helps verify the effectiveness of methods used to analyze new drugs and their byproducts [].
  • Compare the quality of drug formulations: Researchers can compare the consistency of different batches of a drug using diatrizoic acid dihydrate as a reference point [].

Studying Biological Interactions

The unique properties of diatrizoic acid dihydrate make it a useful tool for studying biological interactions. Researchers employ it to:

  • Investigate protein binding: Diatrizoic acid dihydrate can be used to assess how strongly certain proteins bind to other molecules []. This information is valuable in understanding drug interactions and designing targeted therapies.

Diatrizoic acid dihydrate, also known as 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate, is a chemical compound primarily utilized as a radiocontrast agent in medical imaging. It is characterized by its high iodine content, which enhances the contrast of images during X-ray and computed tomography (CT) scans. The chemical formula for diatrizoic acid dihydrate is C₁₁H₁₃I₃N₂O₆, and it has a molar mass of approximately 649.946 g/mol .

This compound is commonly administered in various forms, including diatrizoate sodium and diatrizoate meglumine, to facilitate imaging of the gastrointestinal tract, urinary system, and blood vessels. Its high osmolality contributes to its effectiveness as a contrast medium .

Diatrizoic acid dihydrate does not have a direct biological function. Its role lies in enhancing the contrast between different tissues during X-ray imaging. When injected into the body, it accumulates in specific tissues depending on the type of X-ray contrast medium used. The iodine atoms in diatrizoic acid dihydrate absorb X-rays more effectively than surrounding tissues, creating a clearer image on the X-ray film [].

Relevant to its function as a contrast agent:

  • Hydrolysis: In aqueous solutions, diatrizoic acid may undergo hydrolysis, leading to the formation of its constituent ions.
  • Decomposition: Upon exposure to light or heat, diatrizoic acid can decompose, which may reduce its efficacy as a contrast medium.
  • Ion Exchange: The compound's ionic nature allows it to participate in ion exchange reactions in biological systems, influencing osmotic pressure and fluid distribution.

These reactions are crucial for understanding the compound's behavior in physiological environments and its interactions with biological tissues.

Diatrizoic acid dihydrate exhibits several biological activities that are significant in medical applications:

  • Radiocontrast Properties: Its high iodine content allows for enhanced visibility of anatomical structures during imaging procedures.
  • Osmotic Effects: Diatrizoic acid has osmotic properties that can draw water into the intestines, which is beneficial in certain medical conditions such as intestinal obstruction caused by parasites like Ascaris lumbricoides.
  • Side Effects: Common side effects include gastrointestinal disturbances (vomiting and diarrhea), allergic reactions, and potential renal complications. It is contraindicated in individuals with known iodine allergies .

The synthesis of diatrizoic acid dihydrate involves several steps:

  • Formation of Iodinated Benzene Derivatives: Starting materials typically include iodinated benzoic acids that undergo acylation reactions.
  • Acetamide Formation: The introduction of acetamide groups through amination reactions leads to the formation of the triiodobenzoic structure.
  • Crystallization: The final product is crystallized from aqueous solutions to obtain the dihydrate form.

These synthetic routes ensure the purity and efficacy of the compound for medical applications.

Diatrizoic acid dihydrate is primarily used in:

  • Medical Imaging: As a contrast agent for X-ray imaging and CT scans to visualize various organs such as the liver, kidneys, and gastrointestinal tract.
  • Gastrointestinal Studies: It serves as an alternative to barium sulfate for patients who are allergic to barium or when barium might leak into the abdominal cavity .
  • Fluid Shifting: In cases of intestinal obstruction due to parasitic infections, it helps relieve symptoms by promoting fluid movement in the bowel.

Research on diatrizoic acid dihydrate has focused on its interactions with various biological systems:

  • Pharmacokinetics: Studies indicate that it is minimally absorbed from the gastrointestinal tract and primarily excreted via urine.
  • Tissue Interaction: Its high osmolality can lead to dehydration in susceptible populations (e.g., infants), necessitating careful monitoring during administration.
  • Allergic Reactions: Clinical studies have highlighted potential systemic reactions following administration, underscoring the need for screening patients for iodine allergies .

Diatrizoic acid dihydrate shares similarities with other iodinated contrast agents but has unique properties that distinguish it:

Compound NameChemical FormulaUnique Features
Diatrizoic AcidC₁₁H₉I₃N₂O₄Anhydrous form used similarly but lacks hydration.
IohexolC₁₈H₂₃I₃N₂O₇Non-ionic contrast agent with lower osmolality.
IopamidolC₁₈H₂₃I₃N₂O₇Non-ionic; often preferred due to reduced side effects.
IothalamateC₁₂H₁₅I₂N₂O₄Ionic agent; used similarly but with different side effects profile.

Diatrizoic acid dihydrate's unique combination of high iodine content and specific applications in gastrointestinal imaging makes it particularly valuable in clinical settings where other agents may not be suitable .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

WHITE POWDER
Crystals from dilute dimethylformide
Crystals from ethanol (aqueous)

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

649.7908 g/mol

Monoisotopic Mass

649.7908 g/mol

Heavy Atom Count

22

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen and iodine/.

Appearance

Solid powder

Melting Point

250
> 300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

408463F217

Drug Indication

Used, alone or in combination, for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography. It can be used for imaging the gastrointestinal tract in patients allergic to barium.

Therapeutic Uses

Contrast Media
Osmotic agent; the osmotic effect of diatrizoate sodium, and diatrizoate meglumine and diatrizoate sodium combination solutions draws fluid into the intestine, thus helping to dislodge the meconium impaction. /Diatrizoates/
Diagnostic aid, radiopaque; organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays.
Diagnostic aid (radiopaque medium). /Meglumine Diatrizoate/
For more Therapeutic Uses (Complete) data for DIATRIZOATE (24 total), please visit the HSDB record page.

Mechanism of Action

Diatrizoate is an iodine-containing X-ray contrast agent. Iodated contrast agents were among the first contrast agents developed. Iodine is known to be particular electron-dense and to effectively scatter or stop X-rays. A good contrast agent requires a high density of electron-dense atoms. Therefore, the more iodine, the more "dense" the x-ray effect. Iodine based contrast media are water soluble and harmless to the body. These contrast agents are sold as clear colorless water solutions, the concentration is usually expressed as mg I/ml. Modern iodinated contrast agents can be used almost anywhere in the body. Most often they are used intravenously, but for various purposes they can also be used intraarterially, intrathecally (the spine) and intraabdominally - just about any body cavity or potential space.
Radiocontrast medium induced nephrotoxicity is a major clinical problem. There is considerable interest in reducing the incidence of acute renal failure due to the use of radiocontrast media (RCM). Reduction of renal blood flow and direct toxic effect on renal tubular epithelial cells have been postulated as major causes of RCM nephropathy. Understanding the molecular mechanisms by which RCM cause cell damage may allow the development of pharmacological therapy to prevent their nephrotoxicity. In this work we have investigated the signaling pathways that may be affected by RCM. The incubation of human renal tubular proximal cells with sodium diatrizoate, iopromide and iomeprol caused a marked dephosphorylation of the kinase Akt on Ser473 within 5min of incubation. RCM also caused a decrease in cell viability, which was substantially alleviated by transfecting the cells with a constitutively active form of Akt. Further downstream targets of Akt, including the Forkhead family of transcription factors FKHR and FKHRL1, were also dephosphorylated by RCM at Thr24 and Thr32, respectively. The P70S6 kinase was also dephosphorylated at Thr389 and Ser371 by RCM. However there was a more dramatic decrease in phosphorylation of the phosphorylated form of mammalian target of rapamycin (mTOR) and of the extracellular-signal regulated kinases (ERK) 1/2 caused by sodium diatrizoate than by iopromide. These results demonstrate the effect of RCM on some intracellular signaling pathways that may allow understanding of the mechanism of their toxicity and may allow the development of strategies to overcome their adverse effects.

Other CAS

50978-11-5

Absorption Distribution and Excretion

However, it is not metabolized but excreted unchanged in the urine, each diatrizoate molecule remaining "obligated" to its sodium moiety. The liver and small intestine provide the major alternate route of excretion for diatrizoate. Injectable radiopaque diagnostic agents are excreted unchanged in human milk. Saliva is a minor secretory pathway for injectable radiopaque diagnostic agents.
Diatrizoate meglumine is excreted in breast milk following intravascular administration.
Diatrizoate sodium is very poorly absorbed from the GI tract. In some patients, especially infants and patients with engorgement of the intestinal mucosa, small amounts of the drug may be absorbed from the GI tract and occasionally produce partial visualization of the urinary tract. Following intravesical instillation of diatrizoate sodium, only small amounts of the drug are absorbed into blood through the bladder. Some absorption of diatrizoate sodium into blood may also occur through serous membranes such as the peritoneum or pleura. The drug is rapidly absorbed after IM or subcutaneous injection.
Diatrizoate sodium is rapidly distributed throughout extracellular fluid following intravascular administration. Less than 5% of the drug appears to be bound to plasma proteins.
Diatrizoates, when administered intravenously, cross the placenta and are evenly distributed in fetal tissues. Intra-amniotic injection of diatrizoates has been reported to suppress the fetal thyroid gland.
For more Absorption, Distribution and Excretion (Complete) data for DIATRIZOATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic behavior of 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,5-diamino-2,4,6 -triiodobenzoate was examined. Drug retention in rabbits was monitored with a gamma camera. Diatrizoate was partially deacetylated by liver microsomes to 3-amino-5-acetamido-2,4,6-triiodobenzoate and 3,4-diamino-2,4,6-triiodobenzoate. The rabbit converted some of 3,5-diamino-2,4,6-trioodobenzoate to a urinary metabolite which was similar to that formed by liver microsomes.

Associated Chemicals

Diatrizoate Meglumine; 131-49-7
Meglumine diatrizoate mixture with sodium diatrizoate; 8064-12-8

Wikipedia

Diatrizoate

Drug Warnings

Contrast Media
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Diatrizoates, systemic (Parenteral solutions)/
The most common complication of splenoportography is internal bleeding. Fatal hemorrhage has occurred rarely, but leakage of up to 300 mL of blood from the spleen is apparently common. Blood transfusions and rarely splenectomy may be required.
Intestinal necrosis and GI tract perforation leading to death have been associated with rectal administration of diatrizoate solutions in the investigational treatment of meconium ileus in infants.
For more Drug Warnings (Complete) data for DIATRIZOATE (37 total), please visit the HSDB record page.

Biological Half Life

Following rapid IV injection of diatrizoate sodium in patients with normal renal function, blood drug concentrations peak immediately, fall rapidly within 5-10 minutes, and then decline with a halflife of about 30-60 minutes. In patients with severely impaired renal function, the blood drug halflife is reported to be 20-140 hours.

Methods of Manufacturing

Derived from benzoic acid by (1) nitration to the 3,5-dinitro acid, (2) reduction by means of stannous chloride or other reducing agent to the corresponding diamino acid, (3) iodination with iodine monochloride in acetic acid to the 2,4,6-triiodo derivative, or (4) acetylation of the amino groups by use of acetic anhydride.
Diatrizoic acid is reacted with equimolar quantity of NaOH, usually in water for injection to produce soln of required concn. /Sodium diatrizoate/
Diatrizoic acid is reacted with an equimolar quantity of methylglucamine (meglumine), usually in water for injection, to produce a solution of the required concentration. /Diatrizoate meglumine/

General Manufacturing Information

Information available in 2005 indicated that Meglumine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Sodium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Czech Republic, Denmark, Finland, France, Germany, Greece, Hungary, India, Israel, Italy, Luxembourg, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Turkey, United Kingdom, United States, Yugoslavia (1,2) /Meglumine diatrizoate/
Information available in 2005 indicated that Lysine diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Germany, Hungary (1,2)
Information available in 2005 indicated that Calcium diatrizoate was used in the manufacture of pharmaceutical preparations in the following countries: Brazil, Spain (1,2)

Analytic Laboratory Methods

Analyte: Diatrizoate; matrix: blood, tissue; procedure: high performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 710 ng/mL
Analyte: Diatrizoate; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 238 nm
IODINATED RADIOCONTRAST AGENTS, INCLUDING DIATRIZOIC ACID, WERE SEPARATED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.
Analyte: diatrizoic acid; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIATRIZOATE (30 total), please visit the HSDB record page.

Storage Conditions

Protect from light. Store at 20-25 °C (68-77 °F); avoid excessive heat.

Interactions

Neurologic effects, including paraplegia, of diatrizoates may increase during aortography when diatrizoates are administered after hypertensive agents used to increase contrast; this increase is due to contraction of vessels in the splanchic circulation, which forces more of the contrast material into the vessels leading to the spine and spinal cord.
Incidence of delayed (more than 1 hour after administration) reactions (eg. hypersensitivity, fever, skin rash, flu-like symptoms, joint pain, flushing, pruritus, emesis, hypotension, dizziness) to intravenous contrast media may be increased in patients who have received interleukin-2; some symptoms may resemble a "recall" reaction to interleukin-2; supportive medical treatment may be necessary if symptoms are significant; there is some evidence that incidence is reduced if contrast media administration is delayed until 6 weeks after interleukin-2 administration.
Concurrent use /of chymopapain/ with diatrizoates may increase the risk of toxicity, especially if either agent enters the subarachnoid space; it is strongly recommended that diskography not be performed as part of the chemonucleolysis procedure.
Concurrent intravascular administration of diatrizoates with beta-adrenergic blocking agents may increase the risk of moderate to severe anaphylactoid reaction; also, hypotensive effects may be exacerbated; discontinuation of the beta-adrenergic blocking agent may be advisable before administration of contrast media in patients with other risk factors.
For more Interactions (Complete) data for DIATRIZOATE (9 total), please visit the HSDB record page.

Stability Shelf Life

Preparations containing diatrizoate sodium should be protected from strong light.

Dates

Modify: 2023-08-15
1: Fucke K, McIntyre GJ, Lemée-Cailleau MH, Wilkinson C, Edwards AJ, Howard JA, Steed JW. Insights into the crystallisation process from anhydrous, hydrated and solvated crystal forms of diatrizoic acid. Chemistry. 2015 Jan 12;21(3):1036-47. doi: 10.1002/chem.201404693. Epub 2014 Nov 4. PubMed PMID: 25370384.

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